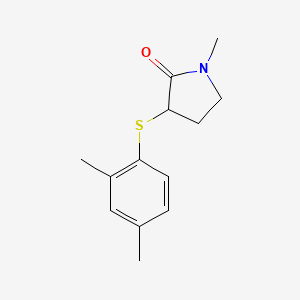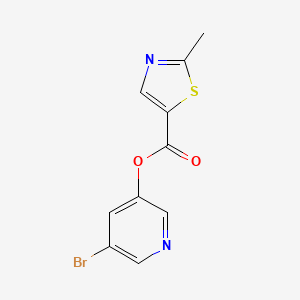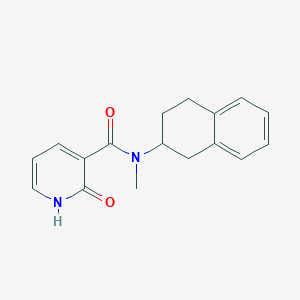
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMTS is a pyrrolidinone derivative and is structurally similar to other compounds such as thioacetamide and thioacetazone.
科学研究应用
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been extensively studied for its potential applications in various research fields. The compound has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
作用机制
The mechanism of action of 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancer pathways. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has also been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, the compound has been found to possess antibacterial activity against various bacterial strains.
实验室实验的优点和局限性
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has several advantages as a research tool. The compound is easily synthesized, and its purity can be easily verified using standard analytical techniques. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is also stable under standard laboratory conditions and can be stored for extended periods without degradation. However, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has some limitations as a research tool. The compound has low solubility in water, which can limit its use in some experiments. Additionally, the compound has not been extensively studied in vivo, and its toxicity profile is not fully understood.
未来方向
There are several future directions for research on 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one. One potential application of the compound is in the development of anti-inflammatory drugs. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been shown to possess potent anti-inflammatory properties, and further research could lead to the development of new drugs for the treatment of inflammatory diseases. Additionally, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one could be further studied for its potential use in cancer therapy. The compound has shown promising results in vitro, and further research could lead to the development of new cancer treatments. Finally, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one could be studied for its potential use as a diagnostic tool for various diseases. The compound has been shown to have selective binding properties, and further research could lead to the development of new diagnostic tools.
Conclusion
In conclusion, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is a promising research tool with potential applications in various research fields. The compound can be easily synthesized, and its purity can be easily verified. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been found to possess anti-inflammatory, anti-cancer, and antibacterial properties. The compound has several advantages as a research tool, including its stability and ease of synthesis. However, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has some limitations, including its low solubility in water and limited in vivo toxicity data. Future research on 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one could lead to the development of new drugs for the treatment of inflammatory diseases and cancer, as well as the development of new diagnostic tools.
合成方法
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one can be synthesized using a simple and efficient method. The synthesis involves reacting 2,4-dimethylphenyl isothiocyanate with 1-methylpyrrolidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one as a white crystalline solid with a high purity level. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
属性
IUPAC Name |
3-(2,4-dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9-4-5-11(10(2)8-9)16-12-6-7-14(3)13(12)15/h4-5,8,12H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEPUTDLZGEQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2CCN(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)

![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)



